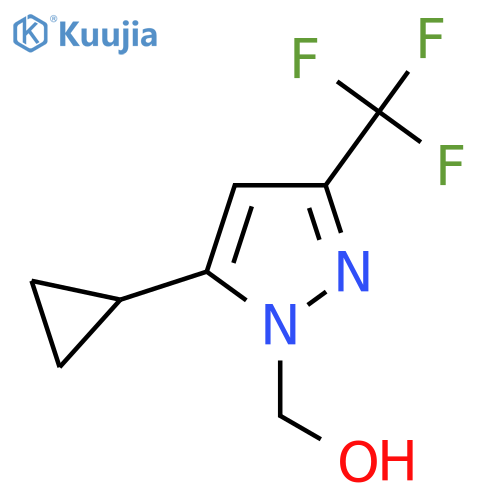Cas no 2092226-88-3 ((5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol)

2092226-88-3 structure
商品名:(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol 化学的及び物理的性質
名前と識別子
-
- [5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methanol
- F2198-2130
- (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol
- 2092226-88-3
- starbld0033555
- AKOS026721873
- 1H-Pyrazole-1-methanol, 5-cyclopropyl-3-(trifluoromethyl)-
-
- インチ: 1S/C8H9F3N2O/c9-8(10,11)7-3-6(5-1-2-5)13(4-14)12-7/h3,5,14H,1-2,4H2
- InChIKey: HUFIJQBOFTXDSI-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C2CC2)N(CO)N=1)(F)F
計算された属性
- せいみつぶんしりょう: 206.06669740g/mol
- どういたいしつりょう: 206.06669740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 38Ų
じっけんとくせい
- 密度みつど: 1.57±0.1 g/cm3(Predicted)
- ふってん: 258.7±40.0 °C(Predicted)
- 酸性度係数(pKa): 12.99±0.10(Predicted)
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2198-2130-1g |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |
2092226-88-3 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F2198-2130-10g |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |
2092226-88-3 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
| TRC | C264596-100mg |
(5-cyclopropyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)methanol |
2092226-88-3 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C264596-1g |
(5-cyclopropyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)methanol |
2092226-88-3 | 1g |
$ 475.00 | 2022-04-01 | ||
| Life Chemicals | F2198-2130-5g |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |
2092226-88-3 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F2198-2130-0.25g |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |
2092226-88-3 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| TRC | C264596-500mg |
(5-cyclopropyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)methanol |
2092226-88-3 | 500mg |
$ 320.00 | 2022-04-01 | ||
| Life Chemicals | F2198-2130-0.5g |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |
2092226-88-3 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F2198-2130-2.5g |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |
2092226-88-3 | 95%+ | 2.5g |
$670.0 | 2023-09-06 |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
2092226-88-3 ((5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol) 関連製品
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
